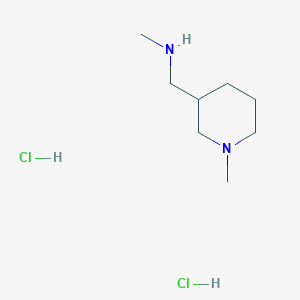

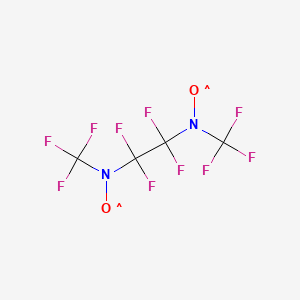

![molecular formula C22H21ClN2O3 B6339742 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester CAS No. 365542-58-1](/img/structure/B6339742.png)

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester” is a derivative of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This compound is a part of the pyrazole family, which is an important structural motif found in many biologically and pharmaceutically active compounds .

Synthesis Analysis

The synthesis of this compound involves a series of reactions to produce new pyrazole derivatives . The title compound was prepared under Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation .

Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .

Chemical Reactions Analysis

The compound participates in various chemical reactions. For instance, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 145-148 °C (lit.) . Its empirical formula is C11H9ClN2O and it has a molecular weight of 220.65 .

科学研究应用

Suzuki–Miyaura Cross-Coupling

ETHYL 2-[(E)-2-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHENYL]-6-METHOXYBENZOATE: can be utilized in the Suzuki–Miyaura cross-coupling reactions. This reaction is a widely applied method for forming carbon-carbon bonds under mild and functional group tolerant conditions. The compound’s structure suggests that it could act as a potential coupling partner due to the presence of a vinyl group which can undergo transmetalation .

Analytical Reagent in Transition-Metal Chemistry

The pyrazole moiety within the compound is known to serve as an analytical reagent in transition-metal chemistry. It can be used for complexation with metals, which is essential in the synthesis of various metal-organic frameworks (MOFs) and coordination compounds .

Ligand for Metal Complexation

Due to its structural features, this compound may act as a ligand for complexation with metals. This application is significant in the field of catalysis where such complexes can be used to accelerate chemical reactions or in the creation of new materials with specific magnetic, electronic, or optical properties .

Antioxidant Additives to Fuels

The compound’s derivatives have been reported to possess antioxidant properties. As such, they can be applied as antioxidant additives to fuels, which helps in preventing the oxidation of the fuel and thus improving its shelf life and performance .

Synthesis of Anticonvulsant Derivatives

The compound is involved in the synthesis of derivatives that exhibit potential anticonvulsant properties. These derivatives can be explored further for their therapeutic applications in the treatment of epilepsy and other seizure-related disorders .

Free Radical Bromination at the Benzylic Position

The benzylic position in the compound’s structure allows for free radical bromination, which is a key step in various organic synthesis pathways. This reaction can be used to introduce bromine atoms selectively at the benzylic position, enabling further functionalization of the compound .

Electrophilic Aromatic Substitution

The phenyl ring in the compound provides a site for electrophilic aromatic substitution reactions. This type of reaction is fundamental in organic chemistry for introducing different substituents onto the aromatic ring, thereby modifying the compound’s chemical properties for specific applications .

Nucleophilic Substitution Reactions

Lastly, the compound can undergo nucleophilic substitution reactions at the benzylic position. Depending on the reaction conditions and the nature of the nucleophile, this can lead to a wide range of products with diverse chemical functionalities .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3/c1-4-28-22(26)20-16(9-8-12-19(20)27-3)13-14-18-15(2)24-25(21(18)23)17-10-6-5-7-11-17/h5-14H,4H2,1-3H3/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNPOPPHCNEEPQ-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)C=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=CC=C1OC)/C=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

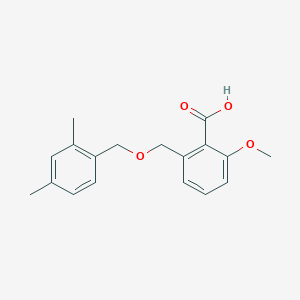

![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339684.png)

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)

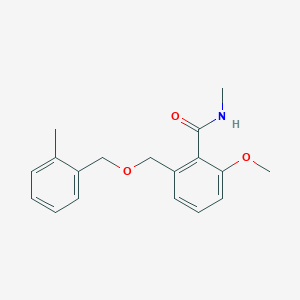

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)

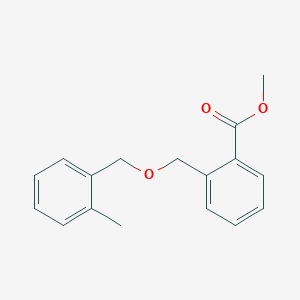

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)

![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)